3-Butene-1,2-diol, 3-bromo-, (2R)-

Catalog No.
S14789934
CAS No.
796989-44-1
M.F
C4H7BrO2
M. Wt
167.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butene-1,2-diol, 3-bromo-, (2R)-

CAS Number

796989-44-1

Product Name

3-Butene-1,2-diol, 3-bromo-, (2R)-

IUPAC Name

(2R)-3-bromobut-3-ene-1,2-diol

Molecular Formula

C4H7BrO2

Molecular Weight

167.00 g/mol

InChI

InChI=1S/C4H7BrO2/c1-3(5)4(7)2-6/h4,6-7H,1-2H2/t4-/m1/s1

InChI Key

VLMHZGCIQCEMND-SCSAIBSYSA-N

Canonical SMILES

C=C(C(CO)O)Br

Isomeric SMILES

C=C([C@@H](CO)O)Br

3-Butene-1,2-diol, 3-bromo-, (2R)- is an organic compound characterized by the molecular formula C4H8BrO2C_4H_8BrO_2. It is a chiral molecule, meaning it has non-superimposable mirror images. The compound features a double bond between the first and second carbon atoms and two hydroxyl groups on the second and third carbon atoms, along with a bromine substituent at the third carbon. This unique structure contributes to its reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals.

  • Oxidation: This compound can be oxidized to form 3-butene-1,2-dione. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to yield butane-1,2-diol using hydrogen gas in the presence of metal catalysts such as palladium on carbon.
  • Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives depending on the nucleophile used.

The biological activity of 3-butene-1,2-diol, 3-bromo-, (2R)- is primarily linked to its role as an intermediate in the synthesis of biologically active compounds. Research indicates that compounds derived from this molecule may exhibit pharmacological properties, although specific biological activities have not been extensively documented. Its chiral nature may also influence its interactions within biological systems, potentially leading to varying effects based on stereochemistry.

Several methods exist for synthesizing 3-butene-1,2-diol, 3-bromo-, (2R)-:

  • Asymmetric Reduction: One common approach involves the asymmetric reduction of 3-butene-1,2-dione using chiral catalysts.
  • Hydrolysis: Hydrolysis of 3-butene-1,2-epoxide under acidic or basic conditions can yield this compound.
  • Catalytic Hydrogenation: In industrial settings, it is often produced via catalytic hydrogenation of 3-butene-1,2-dione using metal catalysts such as palladium or nickel under high pressure and temperature conditions.

3-Butene-1,2-diol, 3-bromo-, (2R)- has several applications across different fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is investigated for its potential in developing new pharmaceuticals due to its ability to serve as a building block for biologically active compounds.
  • Industrial Production: It is utilized in producing polymers and other industrial chemicals due to its reactive functional groups.

Here are some compounds similar to 3-butene-1,2-diol, 3-bromo-, (2R)- along with a brief comparison highlighting their uniqueness:

Compound NameStructureKey Differences
(S)-3-butene-1,2-diolChiral counterpartDifferent biological activities due to stereochemistry
Butane-1,2-diolSaturated analogLacks double bond; different reactivity
3-butene-1,2-dioneOxidized formContains a keto group instead of hydroxyl groups
3-bromo-1-buteneBrominated alkeneNo hydroxyl groups; different reactivity profile

Uniqueness: The chiral nature of 3-butene-1,2-diol, 3-bromo-, (2R)- combined with its hydroxyl groups and double bond makes it a versatile compound in organic synthesis and pharmaceutical applications. Its ability to participate in diverse

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

165.96294 g/mol

Monoisotopic Mass

165.96294 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-10

Explore Compound Types